Fmoc-L-2-Furylalanine

Descripción general

Descripción

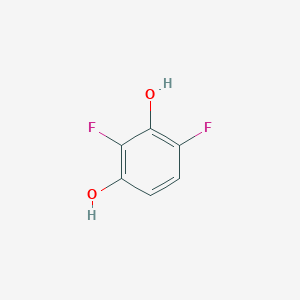

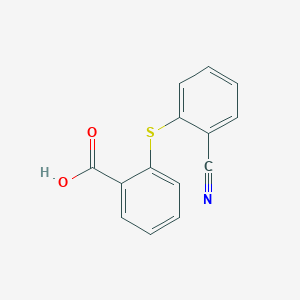

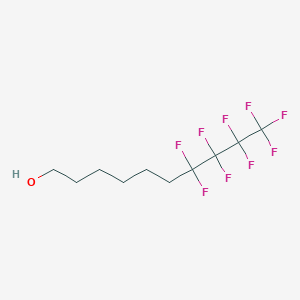

Fmoc-L-2-Furylalanine is a chemical compound with the molecular formula C22H19NO5 . It is a white to off-white powder .

Synthesis Analysis

Fmoc-L-2-Furylalanine can be synthesized from 2-Furanpropanoic acid, α-amino-, methyl ester, (αS)- and 9-Fluorenylmethyl chloroformate . Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS .Molecular Structure Analysis

The molecular structure of Fmoc-L-2-Furylalanine can be found in various chemical databases . The molecular weight of Fmoc-L-2-Furylalanine is 377.4 g/mol .Chemical Reactions Analysis

Fmoc SPPS is easy to automate because there is no need for corrosive TFA in the synthetic cycles and because deprotection released a fluorene group with strong UV absorption properties that gave a useful indicator of synthesis success . The most serious side reaction during Fmoc chemistry is aspartimide formation .Physical And Chemical Properties Analysis

Fmoc-L-2-Furylalanine is a white to off-white powder . The molecular weight of Fmoc-L-2-Furylalanine is 377.4 g/mol .Aplicaciones Científicas De Investigación

- Fmoc-L-2-Furylalanine has been used to construct hydrogels. Specifically, an additional Fmoc moiety in di-Fmoc-functionalized L-lysine (Fmoc-K (Fmoc)) induces pH-controlled ambidextrous gelation. Unlike other Fmoc-functionalized amino acid gelators, Fmoc-K (Fmoc) exhibits gelation at different pH values as well as organogelation. The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions .

Hydrogel Formation

Safety and Hazards

Direcciones Futuras

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .

Mecanismo De Acción

Target of Action

Fmoc-L-2-Furylalanine is an alanine derivative . Alanine is one of the simplest amino acids and is involved in the energy-producing breakdown of glucose. As an alanine derivative, Fmoc-L-2-Furylalanine likely interacts with the same biological targets as alanine, including various enzymes and transport proteins.

Biochemical Pathways

Amino acids and their derivatives, like Fmoc-L-2-Furylalanine, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that Fmoc-L-2-Furylalanine may be involved in various biochemical pathways related to energy metabolism and stress response.

Result of Action

It may also influence the secretion of anabolic hormones and the body’s response to exercise and stress .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXDCHXGNUFBRC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370317 | |

| Record name | Fmoc-L-2-Furylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-Furylalanine | |

CAS RN |

159611-02-6 | |

| Record name | Fmoc-L-2-Furylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-2-furylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)